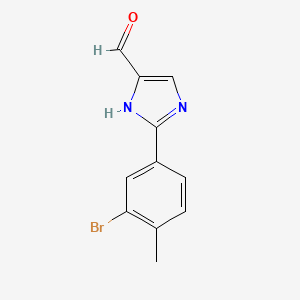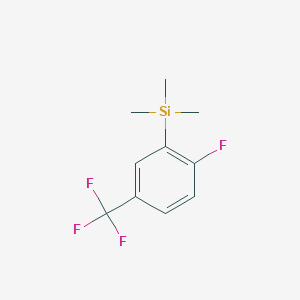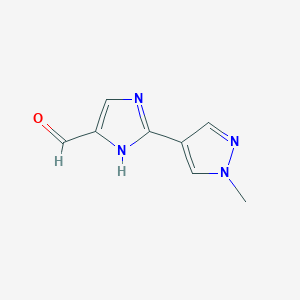
2-Methoxyethyl Phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl Phosphorodichloridate is an organophosphorus compound that is primarily used as an intermediate in the synthesis of various chemicals. It is characterized by the presence of two chlorine atoms and a methoxyethyl group attached to a phosphorus atom. This compound is known for its reactivity and versatility in chemical synthesis, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl Phosphorodichloridate typically involves the reaction of phosphorus trichloride with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
PCl3+HOCH2CH2OCH3→Cl2P(OCH2CH2OCH3)+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactants and products. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also involve additional purification steps, such as distillation or recrystallization, to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-Methoxyethyl Phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of phosphoramidates or phosphates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or toluene, under mild conditions.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound. The reaction is usually conducted at room temperature.
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as lithium aluminum hydride, are used in these reactions.
Major Products Formed
Phosphoramidates: Formed by the substitution of chlorine atoms with amines.
Phosphates: Formed by the substitution of chlorine atoms with alcohols.
Phosphoric Acid Derivatives: Formed by the hydrolysis of the compound.
科学的研究の応用
2-Methoxyethyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules, such as nucleotides and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of 2-Methoxyethyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. The compound can act as an electrophile, reacting with nucleophiles to form new phosphorus-containing compounds. The methoxyethyl group can also participate in intramolecular interactions, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to the formation of various substituted products.
Hydrolysis: The phosphorus-chlorine bonds are susceptible to hydrolysis, resulting in the formation of phosphoric acid derivatives.
類似化合物との比較
2-Methoxyethyl Phosphorodichloridate can be compared with other similar compounds, such as:
Ethyl Dichlorophosphate: Similar in structure but with an ethyl group instead of a methoxyethyl group. It has different reactivity and applications.
Methyl Dichlorophosphate: Contains a methyl group instead of a methoxyethyl group. It is less bulky and has different chemical properties.
2-Methoxyethyl Phosphorothioate: Contains a sulfur atom instead of an oxygen atom. It has different reactivity and is used in different applications.
The uniqueness of this compound lies in its specific reactivity and the presence of the methoxyethyl group, which imparts distinct chemical properties and applications.
特性
分子式 |
C3H7Cl2O3P |
|---|---|
分子量 |
192.96 g/mol |
IUPAC名 |
1-dichlorophosphoryloxy-2-methoxyethane |
InChI |
InChI=1S/C3H7Cl2O3P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3 |
InChIキー |
DNGJILBNOTULQV-UHFFFAOYSA-N |
正規SMILES |
COCCOP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)

![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)

![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)







![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
